2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalytic Protodeboronation
Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .
Application: Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been achieved using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-chlorobenzenesulfonyl chloride, which is then reacted with 2-mercapto-N-(4-ethoxyphenyl)acetamide to form the second intermediate, 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "thionyl chloride", "3-chlorobenzenesulfonyl chloride", "2-mercapto-N-(4-ethoxyphenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "4-ethoxyaniline is diazotized with sodium nitrite and hydrochloric acid to form diazonium salt.", "The diazonium salt is then reduced with sodium sulfite to form 4-ethoxyphenylamine.", "4-ethoxyphenylamine is then reacted with sulfuric acid to form 4-ethoxyphenylammonium sulfate.", "The sulfate salt is then treated with sodium hydroxide to form 4-ethoxyphenol.", "4-ethoxyphenol is then reacted with thionyl chloride to form 4-ethoxyphenyl chloroformate.", "2-mercapto-N-(4-ethoxyphenyl)acetamide is then reacted with 3-chlorobenzenesulfonyl chloride to form 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene.", "2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product, 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide." ] } | |
CAS RN |
899724-77-7 |
Product Name |
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide |
Molecular Formula |
C20H18ClN3O5S2 |
Molecular Weight |
479.95 |
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-8-6-14(7-9-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-5-3-4-13(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
FLBSEWWYEQDPET-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.